

# protocol modifications for low-input NAI-N3 experiments

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Compound of Interest		
Compound Name:	NAI-N3	
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# Technical Support Center: Low-Input NAI-N3 Experiments

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting low-input **NAI-N3** experiments for RNA structure analysis.

### **Troubleshooting Guide**

This guide addresses common issues encountered during low-input **NAI-N3** experiments, offering potential causes and solutions.

### Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Solution(s)
Low Signal-to-Noise Ratio	In-cell experiments inherently have lower signal-to-noise ratios compared to in vitro experiments.[1][2] Insufficient NAI-N3 concentration or incubation time. Poor cell permeability of the SHAPE reagent.	Ensure that the plus-reagent experiment shows a higher modification rate than the DMSO (no-reagent) control.[1] Optimize NAI-N3 concentration and incubation time for your specific cell type. Consider using alternative reagents with better cell permeability if NAI-N3 performance is consistently low.[3][4]
High Background Signal in No- Reagent Control	Spurious reverse transcription stops not related to NAI-N3 modification.[5] RNA degradation during sample preparation.	Use a reverse transcriptase with high fidelity and processivity.[4][6] Ensure proper RNA handling techniques to minimize degradation. Use RNase inhibitors throughout the protocol.
Low Library Complexity / High PCR Duplication	Starting with a very small amount of RNA.[1][7] Excessive PCR amplification cycles during library preparation.[1][8]	Reduce the number of PCR cycles during library preparation.[1] Incorporate unique molecular identifiers (UMIs) or molecular barcodes to detect and filter out PCR duplicates during data analysis.[1]
Failure to Detect Low- Abundance Transcripts	Insufficient sequencing depth for rare transcripts.[9] Low amount of target RNA in the initial sample.	Increase sequencing depth to enhance the capture of low-abundance RNAs.[9] Implement an enrichment strategy for your target RNA before reverse transcription.[1] [9] This can be achieved using



gene-specific primers during reverse transcription or through hybridization-based capture methods.[1][9]

Inconsistent Reactivity Profiles
Between Replicates

Variability in cell culture conditions. Inconsistent NAI-N3 treatment. Pipetting errors with small volumes.

Maintain consistent cell culture conditions (e.g., cell density, growth phase). Ensure precise and consistent addition of NAI-N3 and quenching reagents. Use low-retention pipette tips for handling small volumes.

## Frequently Asked Questions (FAQs) Protocol Modifications for Low-Input Samples

Q1: What are the key modifications for a **NAI-N3** protocol when working with low cell numbers or RNA input?

When working with limited starting material, several modifications can improve the success of your **NAI-N3** experiment:

- Enrichment of Target RNA: For very low-abundance transcripts, it is beneficial to enrich the target RNA population before proceeding with the library preparation.[9] This can be done using gene-specific primers during the reverse transcription step or by using capture probes. [1][9]
- Library Preparation: Reduce the number of PCR cycles during library construction to minimize amplification bias and the generation of PCR duplicates.[1] The use of unique molecular identifiers (UMIs) can also help in identifying and removing duplicate reads during data analysis.[1]
- Choice of Reverse Transcriptase: Employ a highly processive and accurate reverse transcriptase, such as MarathonRT, which has been shown to be effective for long and lowabundance RNAs.[6]

Q2: How can I enrich for my RNA of interest from a low-input sample?



There are two primary strategies for enriching a low-abundance RNA target:

- Targeted Reverse Transcription: Use gene- or region-specific primers during the mutational profiling (MaP) reverse transcription step.[1] This approach amplifies the RNA of interest directly from the total RNA pool.[1]
- Hybridization Capture: This method involves using biotinylated probes that are complementary to your RNA of interest to pull it down from the total RNA population before library construction.

### **Reagents and Optimization**

Q3: Is **NAI-N3** the best reagent for all low-input in-cell experiments?

While **NAI-N3** is a potent, cell-permeable SHAPE reagent, the optimal choice can depend on the cell type and experimental goals.[3][5] For instance, some studies suggest that NAI and **NAI-N3** provide stronger signals with lower background for in vivo measurements compared to reagents like 1M7.[3] However, other research indicates that 1M7 can be effective in various cell types.[2] It may be necessary to empirically test different reagents to determine the best one for your system. A newer reagent, 2A3, has been reported to outperform NAI in vivo, especially in bacteria, due to its increased ability to permeate biological membranes.[4]

Q4: What are the recommended concentrations and incubation times for NAI-N3?

Optimal concentrations and incubation times can vary between cell types. A common starting point for in-cell modification with NAI is a concentration of 1M incubated for 15 minutes.[8] For **NAI-N3**, concentrations ranging from 25 mM to 50 mM have been used. It is crucial to perform a concentration and time-course titration to find the optimal conditions that provide sufficient modification without causing excessive RNA damage or cellular stress.

### **Data Analysis and Interpretation**

Q5: What data analysis pipeline is recommended for low-input SHAPE-MaP data?

The ShapeMapper 2 pipeline is a widely used tool for analyzing SHAPE-MaP sequencing data.

[9] It calculates mutation rates from the sequencing reads and generates reactivity profiles. For



low-input data, it is important to carefully assess the quality of the data, including read depth and background mutation rates in the no-reagent control.[10]

Q6: How do I interpret low SHAPE reactivity in my data?

Low SHAPE reactivity generally indicates that a nucleotide is constrained, likely due to being in a base-paired or protein-bound state.[10] Conversely, high SHAPE reactivity suggests a nucleotide is flexible and likely single-stranded. When analyzing data, especially from in-cell experiments, it's important to compare the reactivity profile to that of a denatured control to normalize the data and to an in vitro experiment to identify regions that may be interacting with cellular factors.[11]

### **Experimental Protocols**

## Key Experiment: In-cell SHAPE-MaP with NAI-N3 for Low-Input Samples

This protocol provides a general framework. Optimization of specific steps for your experimental system is recommended.

- Cell Culture and Treatment:
  - Culture cells to the desired density. For low-input experiments, start with a minimum number of cells that still allows for reliable RNA extraction (e.g., 10<sup>4</sup> to 10<sup>6</sup> cells, depending on the cell type and target RNA abundance).
  - Treat the cells with the optimized concentration of NAI-N3 (e.g., 25-50 mM in DMSO) for the determined optimal time (e.g., 15 minutes) at 37°C. Include a DMSO-only control.
  - Quench the reaction if necessary for the specific SHAPE reagent used. For NAI, a twophase extraction like TRIzol can be used to remove the unreacted reagent.[8]
- RNA Extraction:
  - Immediately after treatment, lyse the cells and extract total RNA using a method that preserves RNA structure, avoiding harsh denaturants where possible if performing

### Troubleshooting & Optimization





subsequent in vitro comparisons.[1] For in-cell analysis, standard RNA extraction methods are generally acceptable.

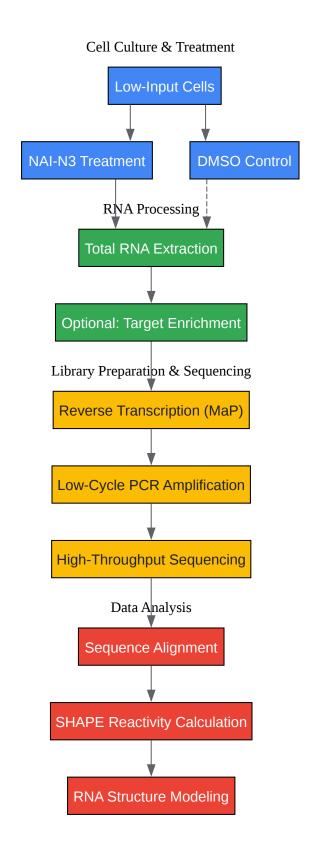
- (Optional) Target RNA Enrichment:
  - If targeting a low-abundance RNA, perform enrichment at this stage using either hybridization capture with specific probes or proceed directly to targeted reverse transcription.[1][9]
- Reverse Transcription with Mutational Profiling (MaP):
  - Set up the reverse transcription reaction using a reverse transcriptase that introduces mutations at sites of 2'-O-adducts.
  - Use random hexamers for transcriptome-wide analysis or gene-specific primers for targeted analysis.[1]
  - Include manganese chloride (MnCl2) in the reaction buffer, as it enhances the misincorporation rate of the reverse transcriptase at modified nucleotides.
- Library Preparation and Sequencing:
  - Generate sequencing libraries from the resulting cDNA.
  - Use a low number of PCR cycles (e.g., 8-12 cycles, requires optimization) to amplify the libraries.[1]
  - Sequence the libraries on a high-throughput sequencing platform.
- Data Analysis:
  - Process the raw sequencing data to remove adapters and low-quality reads.
  - Align the reads to the reference transcriptome.
  - Use software like ShapeMapper 2 to calculate mutation rates and generate SHAPE reactivity profiles.[9]



 Normalize the reactivity profiles and use them for RNA secondary structure modeling with software like RNAstructure.[12]

### **Visualizations**

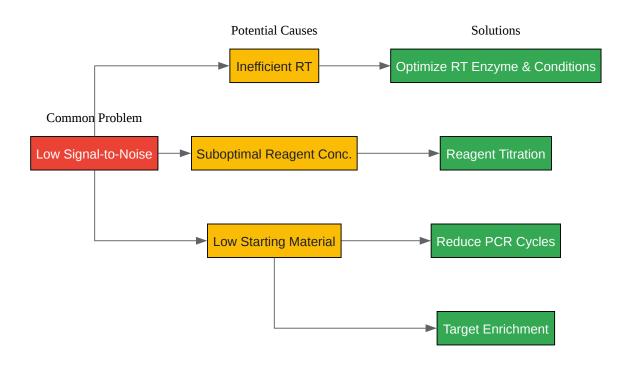




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Caption: Low-Input NAI-N3 SHAPE-MaP Experimental Workflow.





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Caption: Troubleshooting Logic for Low Signal-to-Noise Issues.

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